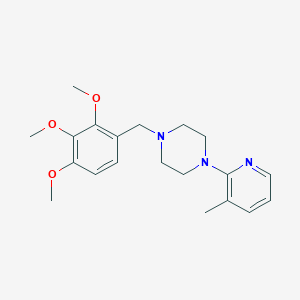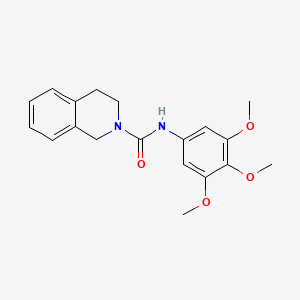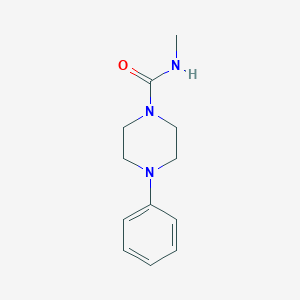![molecular formula C21H24ClN3O4 B4441073 2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441073.png)
2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide, commonly known as CP-690,550, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of Janus kinase 3 (JAK3), which is a member of the Janus kinase family of enzymes. JAK3 is involved in the signaling pathway of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-7 (IL-7). CP-690,550 has been shown to have therapeutic potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.
Mechanism of Action
CP-690,550 exerts its therapeutic effects by selectively inhibiting 2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide, which is involved in the signaling pathway of various cytokines. This compound plays a critical role in the development and activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. By inhibiting this compound, CP-690,550 can reduce the activation of T cells and B cells, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CP-690,550 has been shown to have several biochemical and physiological effects. In preclinical studies, CP-690,550 has been shown to reduce the activation of T cells and B cells, leading to a decrease in the production of pro-inflammatory cytokines. CP-690,550 has also been shown to reduce the infiltration of immune cells into inflamed tissues. In clinical trials, CP-690,550 has been shown to improve disease activity in patients with rheumatoid arthritis, psoriasis, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments. It is a potent and selective inhibitor of 2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide, making it a useful tool for studying the role of this compound in various biological processes. CP-690,550 is also relatively stable and can be easily synthesized in large quantities. However, CP-690,550 has some limitations for lab experiments. It is a synthetic compound, and its effects may not fully reflect the effects of endogenous cytokines. CP-690,550 may also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CP-690,550. One area of research is the development of more potent and selective 2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide inhibitors. Another area of research is the identification of biomarkers that can predict the response to CP-690,550 in patients with autoimmune diseases. Finally, there is a need for long-term safety studies to evaluate the potential risks associated with the use of CP-690,550 in humans.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, CP-690,550 has been shown to inhibit the activation of T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases. In clinical trials, CP-690,550 has shown promising results in the treatment of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Properties
IUPAC Name |
2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c22-17-6-2-4-8-19(17)29-15-20(26)24-18-7-3-1-5-16(18)21(27)23-9-10-25-11-13-28-14-12-25/h1-8H,9-15H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPYPHFWJOTFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4441014.png)
![N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441020.png)
![N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441023.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4441038.png)
acetate](/img/structure/B4441048.png)

![N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441056.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4441064.png)

![N-ethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441084.png)

![methyl 3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441096.png)
![N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441101.png)
![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B4441107.png)
